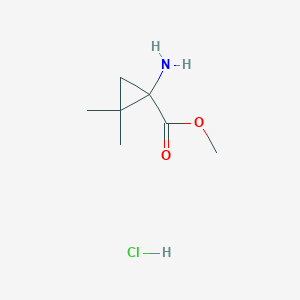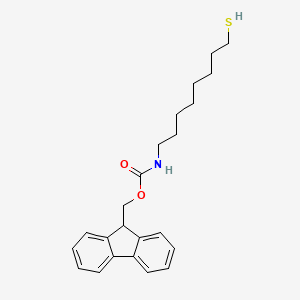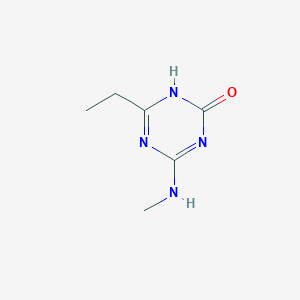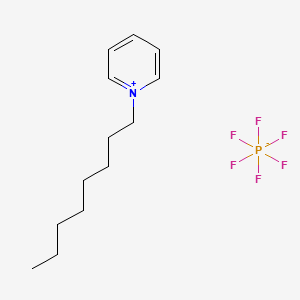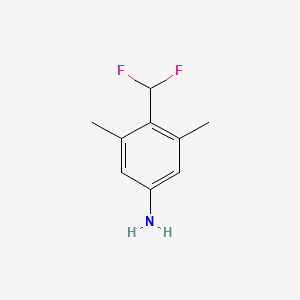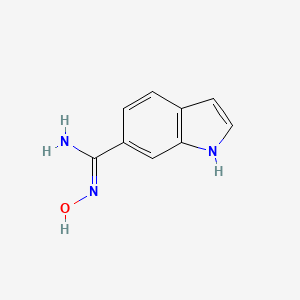![molecular formula C28H44N2O2 B13130229 3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)
3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of two octyloxy groups attached to the biphenyl core, along with two amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4’-dihydroxybiphenyl and 1-bromooctane.
Etherification: The hydroxyl groups of 4,4’-dihydroxybiphenyl are etherified with 1-bromooctane in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Amination: The resulting 3,3’-bis(octyloxy)-[1,1’-biphenyl] is then subjected to nitration followed by reduction to introduce the amine groups at the 4,4’-positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated processes can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The octyloxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new alkoxy or aryloxy derivatives.
科学的研究の応用
3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine has several scientific research applications:
Materials Science: Used in the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) due to its liquid crystalline properties.
Organic Electronics: Employed in the fabrication of organic field-effect transistors (OFETs) and photovoltaic cells.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of bioactive molecules.
Polymer Chemistry: Utilized in the synthesis of polymers with specific electronic and optical properties.
作用機序
The mechanism of action of 3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. These interactions can influence the electronic properties of materials, making it useful in organic electronics. The compound’s ability to form ordered structures is crucial for its applications in liquid crystal displays and other optoelectronic devices.
類似化合物との比較
Similar Compounds
4,4’-Dioctyloxybiphenyl: Similar structure but lacks the amine groups.
3,3’-Dioctyloxy-[1,1’-biphenyl]-4,4’-dinitro: Contains nitro groups instead of amine groups.
4,4’-Dioctyloxy-[1,1’-biphenyl]-3,3’-diamine: Similar but with different substitution pattern.
Uniqueness
3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine is unique due to the presence of both octyloxy and amine groups, which impart distinct electronic and structural properties. This combination makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications.
特性
分子式 |
C28H44N2O2 |
|---|---|
分子量 |
440.7 g/mol |
IUPAC名 |
4-(4-amino-3-octoxyphenyl)-2-octoxyaniline |
InChI |
InChI=1S/C28H44N2O2/c1-3-5-7-9-11-13-19-31-27-21-23(15-17-25(27)29)24-16-18-26(30)28(22-24)32-20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20,29-30H2,1-2H3 |
InChIキー |
HIHAITQOKZZZOL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OCCCCCCCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


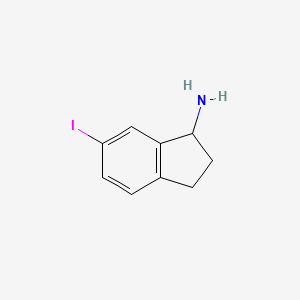
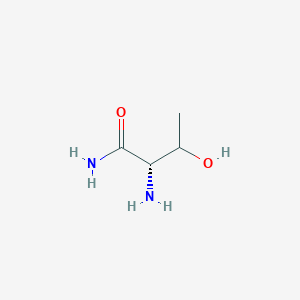
![3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile](/img/structure/B13130169.png)
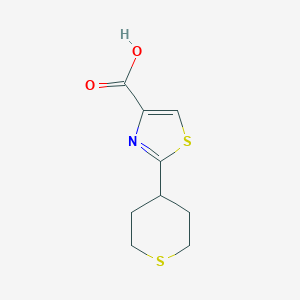
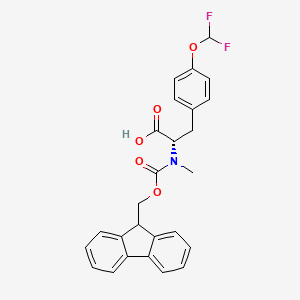
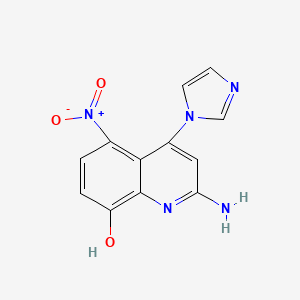
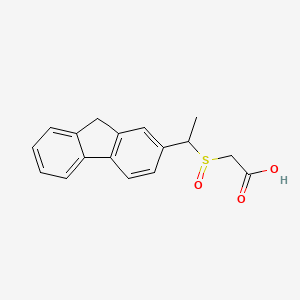
![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)
